molecular formula C14H20N6O4 B2921827 ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate CAS No. 2034516-67-9

ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2921827
CAS No.: 2034516-67-9
M. Wt: 336.352
InChI Key: XVRHSDBFEFQIAK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a ureido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

ethyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-3-20-9-10(7-17-20)13-18-11(24-19-13)8-16-14(22)15-6-5-12(21)23-4-2/h7,9H,3-6,8H2,1-2H3,(H2,15,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRHSDBFEFQIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines several bioactive moieties:

  • Pyrazole Ring : Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Ureido Group : Contributes to the compound's ability to interact with biological targets.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Inhibition of Glycine Transporter 1 (GlyT1) : Similar compounds have shown significant inhibitory activity against GlyT1, which is crucial in neurotransmission processes related to schizophrenia .
  • Anti-inflammatory Activity : Derivatives of oxadiazole are reported to possess anti-inflammatory properties. Studies indicate that modifications in chemical structure can enhance these effects while minimizing genotoxicity .
  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors involved in pain and inflammation pathways.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of the compound and its analogs:

Study Biological Activity IC50 Value Remarks
Study 1GlyT1 Inhibition1.8 nMSignificant effects in rodent models for schizophrenia
Study 2COX-II Inhibition0.52 μMHigher selectivity compared to standard drugs like Celecoxib
Study 3Anti-inflammatoryNot specifiedModifications reduced genotoxicity while maintaining efficacy

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

Case Study 1: GlyT1 Inhibitors

A study focused on the design of GlyT1 inhibitors demonstrated that introducing heteroaromatic rings significantly enhanced inhibitory activity. The identified compound showed promising pharmacokinetic properties, including good plasma exposure and brain penetration necessary for evaluating its therapeutic potential in psychiatric disorders .

Case Study 2: COX-II Selectivity

Research into pyrazole derivatives revealed that certain modifications led to increased selectivity for COX-II inhibition while exhibiting minimal ulcerogenic effects. This highlights the potential for developing safer anti-inflammatory agents derived from pyrazole and oxadiazole structures .

Case Study 3: Genotoxicity Assessment

A comprehensive evaluation of genotoxic effects associated with oxadiazole derivatives indicated that chemical modifications could reduce mutagenic risks while preserving biological activity. This finding is crucial for developing therapeutics with improved safety profiles .

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